3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVILXBXEVEJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798739-01-1 | |
| Record name | 3-(2,4-dimethylphenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride has diverse applications in several scientific domains:
-
Pharmaceutical Development :
- Used as an intermediate in synthesizing various bioactive compounds, including anti-inflammatory and antitumor agents.
- The compound has been utilized to create pyrazole derivatives, which exhibit varied biological activities.
-
Biochemical Research :
- Acts as a building block for synthesizing amines and amino acids, which are crucial in biochemical pathways.
- Its reactivity allows for nucleophilic substitutions and electrophilic additions, facilitating the creation of complex molecules.
-
Catalysis :
- Functions as a catalyst in organic synthesis, enhancing reaction rates and yields for various chemical transformations.
- Cell Culture Applications :
Synthesis and Biological Evaluation of Pyrazole Derivatives
A notable study focused on synthesizing pyrazole derivatives from 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride. The resulting compounds were evaluated for their anti-inflammatory and antitumor properties. The findings demonstrated significant activity against specific cancer cell lines, suggesting potential therapeutic applications.
| Compound Name | Activity Type | Remarks |
|---|---|---|
| Pyrazole Derivative A | Anti-inflammatory | IC50 = 25 µM |
| Pyrazole Derivative B | Antitumor | IC50 = 15 µM |
Interaction Studies
Another study investigated the interaction of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride with various receptors. The results indicated a moderate affinity for serotonin receptors, suggesting its potential use in treating mood disorders.
| Receptor Type | Binding Affinity (Kd) | Potential Implications |
|---|---|---|
| Serotonin Receptor 5-HT1A | 200 nM | Possible antidepressant effects |
| Dopamine Receptor D2 | 150 nM | Implications for psychostimulant properties |
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like chloro or bromo groups. This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Methoxy vs. Methyl Groups : The 2,5-dimethoxyphenyl analog (SSRI activity) demonstrates that methoxy groups enhance receptor binding via hydrogen bonding, whereas methyl groups in the target compound prioritize steric effects over polarity.
Stereochemical Considerations :
- Chiral analogs like (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride highlight the role of enantiomerism in receptor selectivity. The target compound lacks stereochemical data in available literature, suggesting opportunities for chiral resolution studies.
Pharmacological Implications :
- The SSRI activity of the 2,5-dimethoxyphenyl analog implies that substitution patterns critically influence serotonin transporter affinity. The target compound’s dimethylphenyl group may favor interactions with hydrophobic receptor pockets but requires validation.
Biological Activity
3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with notable biological activities, primarily due to its unique structure featuring a pyrrolidine ring and a substituted phenyl group. This compound has been the subject of various studies aimed at elucidating its pharmacological potential and mechanisms of action.
- Molecular Formula : C12H17ClN
- CAS Number : 1798739-01-1
- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological assays.
The biological activity of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride may involve interactions with specific receptors and enzymes, influencing various signaling pathways related to cell growth and apoptosis. Although detailed mechanisms remain under investigation, preliminary studies suggest modulation of neurotransmitter systems, particularly serotonin receptors, which are crucial for numerous physiological processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can exhibit significant antitumor effects. For instance, pyrazole derivatives synthesized from this compound demonstrated promising results in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. In vitro assays indicated that it could reduce inflammatory markers in cell cultures.
- Neuropharmacological Effects : The interaction with serotonin receptors suggests potential applications in treating mood disorders. Structure-activity relationship (SAR) studies have highlighted the importance of the pyrrolidine moiety in enhancing receptor affinity .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study focused on synthesizing pyrazole derivatives from 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride revealed that several compounds exhibited IC50 values in the nanomolar range against various cancer cell lines. This highlights the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Neuropharmacological Impact
Another research effort investigated the binding affinity of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride to serotonin receptors (5-HT). The findings showed that modifications to the phenyl group significantly affected receptor selectivity and potency, with some derivatives demonstrating high affinity (pKi > 7) for both 5-HT2A and D2 receptors .
Synthesis Methods
The synthesis of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride can be achieved through several methods involving nucleophilic substitutions and electrophilic additions. These reactions are crucial for generating derivatives with enhanced biological activities.
Q & A
Q. Table 1: Structural Analogs and Key Differences
| Compound Name | Substituent Variation | Receptor Affinity (IC₅₀, nM) |
|---|---|---|
| 3-(2,4-Dimethylphenyl)pyrrolidine HCl | 2,4-dimethylphenoxy | 120 ± 15 (5-HT₂A) |
| 3-(4-Methoxyphenyl)pyrrolidine HCl | 4-methoxyphenoxy | 250 ± 20 (5-HT₂A) |
| 3-(4-Chlorophenyl)pyrrolidine HCl | 4-chlorophenoxy | 85 ± 10 (D₂) |
Q. What computational modeling approaches elucidate the compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. Quantum Mechanical (QM) calculations (DFT) evaluate electronic interactions, such as charge transfer between the pyrrolidine nitrogen and receptor residues .
Q. How does stereochemistry impact pharmacological activity, and how is enantiomeric purity ensured?
- Methodological Answer : Chiral HPLC or polarimetry confirms enantiomeric excess (e.g., >99% for (R)-isomers). Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived Lewis acids) yields stereoselective products. In vivo studies comparing enantiomers (e.g., (R)- vs. (S)-configurations) reveal differences in bioavailability and receptor engagement .
Q. What scale-up strategies maintain purity in gram-scale synthesis?
- Methodological Answer : Continuous-flow reactors enhance reproducibility by controlling residence time and temperature. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Recrystallization in ethanol/water mixtures removes residual impurities without degrading the hydrochloride salt .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
